molecular formula C26H24N2O4 B2593589 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide CAS No. 896306-11-9

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide

Cat. No. B2593589
M. Wt: 428.488
InChI Key: ZYGGLDGEWOJPAZ-UHFFFAOYSA-N
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Description

“N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide” is a complex organic compound. The 1,4-benzodioxin-6-yl part of the molecule is a derivative of 1,4-benzodioxin, a bicyclic compound with a benzene ring fused to a 1,4-dioxin ring . The compound also contains a pyrrolidinone ring, which is a five-membered lactam (a cyclic amide). The molecule also contains two phenyl groups attached to an acetamide group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yields a sulfonamide derivative. This compound can be further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base to yield various N-alkyl/aralkyl derivatives .


Molecular Structure Analysis

The molecular structure of “N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide” can be deduced from its name and the known structures of its subunits. The 1,4-benzodioxin-6-yl part of the molecule indicates a 1,4-benzodioxin ring with a substituent at the 6-position. The 5-oxopyrrolidin-3-yl part indicates a pyrrolidinone ring with a substituent at the 3-position .


Chemical Reactions Analysis

The chemical reactions involving “N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide” would depend on the conditions and reagents used. As a complex organic molecule, it could potentially undergo a variety of reactions. For instance, the amide group could be hydrolyzed under acidic or basic conditions to yield an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide” would depend on its molecular structure. As a complex organic compound, it is likely to be a solid at room temperature .

Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

Research on similar compounds has shown their effectiveness in inhibiting PI3Kα and mTOR, important for cancer treatment strategies. The modification of heterocyclic rings has been a focus to improve metabolic stability and reduce deacetylation, indicating the potential of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide in similar applications (Stec et al., 2011).

Dual Inhibitors of Enzymes

Compounds with related structures have been synthesized to act as dual inhibitors of key enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), demonstrating significant antitumor activity. This suggests the potential of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide in cancer therapy through enzyme inhibition mechanisms (Gangjee et al., 2005).

Histamine Receptor Antagonism

Another area of interest is the development of novel histamine H3 receptor antagonists, with high affinity and selectivity, which could imply the utility of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide in treating neurological disorders such as Alzheimer's disease by modulating neurotransmitter release (Medhurst et al., 2007).

GABAergic System Modulation

Compounds with pyrrolidone structures, similar to the one , have shown effects on GABAergic neurons, which could indicate potential applications in cognitive enhancement and neurological disorder treatments by influencing presynaptic sites (Watabe et al., 1993).

Future Directions

The future directions for research on “N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide” could include further studies on its synthesis, properties, and potential applications. For instance, its antibacterial activity suggests potential uses in medicine .

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c29-24-15-20(17-28(24)21-11-12-22-23(16-21)32-14-13-31-22)27-26(30)25(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,16,20,25H,13-15,17H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGGLDGEWOJPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide

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